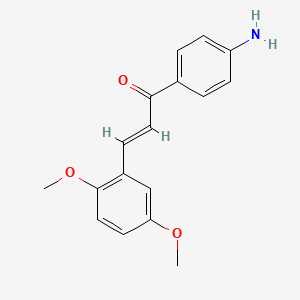

(2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-15-8-10-17(21-2)13(11-15)5-9-16(19)12-3-6-14(18)7-4-12/h3-11H,18H2,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHNUJVZSRFSEU-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one typically involves the condensation of 4-aminobenzaldehyde with 2,5-dimethoxyacetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2, OH) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and materials.

- Reactivity Studies : Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Medicinal Chemistry : Derivatives of (2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one exhibit diverse biological activities, including:

- Enzyme Inhibition : The compound demonstrates inhibitory effects on specific enzymes, influencing metabolic pathways relevant to disease processes.

- Antioxidant Activity : It shows significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Cancer Research : Studies indicate that chalcone derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through pathways such as Wnt/β-catenin and MAPK signaling pathways.

Industry

- Advanced Materials Production : The compound is utilized in the production of advanced materials, including polymers and dyes. Its unique properties allow for the development of materials with specific functionalities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent anticancer activity against various cancer cell lines. The compounds were shown to induce apoptosis through the activation of caspase pathways, suggesting their potential as therapeutic agents in cancer treatment.

Case Study 2: Antioxidant Properties

Research highlighted the compound's antioxidant capacity through in vitro assays. It was found to significantly reduce oxidative stress markers in cellular models, indicating its potential use in formulations aimed at combating oxidative damage.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one involves its interaction with specific molecular targets. The aminophenyl and dimethoxyphenyl groups can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on NMR Chemical Shifts

Chalcones with modified methoxy or aminophenyl groups exhibit distinct NMR profiles:

Key Observations :

- Methoxy groups at ortho positions (2,3-OCH3) cause upfield shifts in adjacent carbons due to steric hindrance .

- Para-substituted amino groups (NH2) enhance electron delocalization, stabilizing the enone system and reducing chemical shift variability .

Antimalarial Activity (PfFd-PfFNR Inhibition)

Chalcones with 4-aminophenyl groups exhibit varying inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR):

*Estimated based on analog (2,3-OCH3) data due to lack of direct evidence.

Trend : Methoxy groups at meta/para positions (e.g., 4-OCH3) enhance inhibition compared to ortho substituents, likely due to improved steric compatibility with the PfFNR binding pocket .

Anticancer Activity (Apoptosis Induction)

- (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one: Induces caspase-3 expression in K562 leukemia cells, promoting apoptosis .

- (2E)-1-(2,5-dimethoxyphenyl)-3-(1-naphthyl)-prop-2-en-1-one : Shows cytotoxicity in acute leukemia cell lines (IC50 = 12 µM) via cell cycle arrest .

Biological Activity

(2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an aminophenyl group and a dimethoxyphenyl group , linked through a propenone structure. Its molecular formula is with a CAS number of 807642-57-5. The unique functional groups contribute to its reactivity and biological profile, making it a candidate for various pharmacological studies.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound demonstrates inhibitory effects on various enzymes, which can influence metabolic pathways relevant to disease processes.

- Cell Cycle Modulation : Research indicates that chalcone derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through pathways such as the Wnt/β-catenin signaling pathway and MAPK signaling pathways .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular environments .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : Research has shown that this compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective dose-response relationships .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 20 |

| HL60 | 10 |

Antibacterial Activity

The compound also exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. Its structure allows for interaction with bacterial cell membranes, leading to increased permeability and cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

Case Studies

- Chalcone Derivatives in Cancer Treatment : A study demonstrated that derivatives similar to this compound significantly reduced tumor size in xenograft models by inducing apoptosis through caspase activation .

- Antibacterial Efficacy : A clinical evaluation reported that compounds with similar structural features exhibited potent antibacterial activity against resistant strains of bacteria, suggesting potential use in developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (2E)-1-(4-aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-en-1-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves dissolving equimolar quantities of 4-aminoacetophenone and 2,5-dimethoxybenzaldehyde in ethanol, followed by dropwise addition of 20% KOH under stirring at room temperature for 4–6 hours. The product is filtered, washed with water, and recrystallized from ethanol. Slow evaporation of the solvent yields crystals suitable for XRD analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ stretch at ~3400 cm⁻¹).

- 1H/13C NMR : Confirms substituent positions (e.g., methoxy proton signals at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range).

- HR-MS : Validates molecular weight and fragmentation patterns.

- XRD : Determines crystal structure and E-configuration of the α,β-unsaturated ketone .

Q. How can DFT calculations predict the compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO energies, ionization potential (I), electron affinity (A), and electrophilicity index (ω). These parameters correlate with experimental UV-Vis λmax and reactivity trends. For example, a narrow HOMO-LUMO gap (~4 eV) suggests high polarizability and potential nonlinear optical activity .

Advanced Research Questions

Q. How to resolve discrepancies between DFT-predicted and experimentally observed bond lengths/angles?

- Methodological Answer : Discrepancies often arise from basis set limitations or neglect of crystal packing effects. To mitigate:

- Use dispersion-corrected functionals (e.g., ωB97X-D) for better van der Waals interactions.

- Compare gas-phase DFT results with solid-state XRD data, accounting for intermolecular forces (e.g., hydrogen bonds in the crystal lattice) .

Q. What strategies can elucidate the antimicrobial mechanism of this compound?

- Methodological Answer :

- In vitro assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Molecular docking : Simulate interactions with bacterial targets (e.g., DNA gyrase or cell wall synthesis enzymes) using software like AutoDock Vina.

- ROS measurement : Quantify reactive oxygen species (ROS) generation in bacterial cells via fluorescent probes (e.g., DCFH-DA) to assess oxidative stress contributions .

Q. How does the crystal packing (e.g., space group, hydrogen bonding) influence the compound’s stability and reactivity?

- Methodological Answer : Analyze XRD data to identify intermolecular interactions:

- Hydrogen bonds : NH₂ groups may form H-bonds with methoxy oxygen atoms, stabilizing the crystal lattice (e.g., N–H···O distances ~2.8–3.0 Å).

- π-π stacking : Aromatic rings often stack with interplanar distances of ~3.5 Å, affecting solid-state photophysical properties.

- Space group symmetry : Monoclinic systems (e.g., P2₁/c) may impose specific molecular orientations, altering solubility and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.